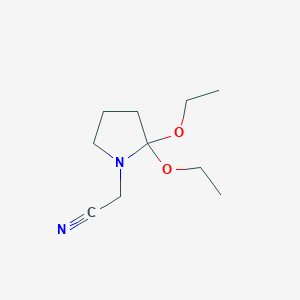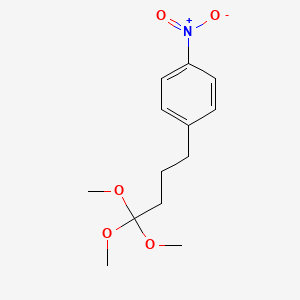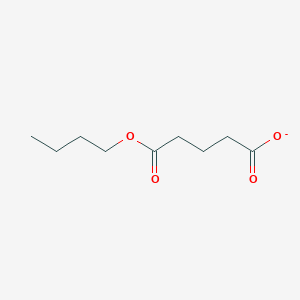
4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes both amino and hydroxy functional groups attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methylcyclohexa-2,5-dien-1-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted cyclohexadienones.
Applications De Recherche Scientifique
4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the amino group but shares the hydroxy and methyl groups.
4-Amino-4-methylcyclohexa-2,5-dien-1-one: Lacks the hydroxy group but shares the amino and methyl groups.
Uniqueness
4-Amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one is unique due to the presence of both amino and hydroxy groups on the same cyclohexadienone ring
Propriétés
| 90265-30-8 | |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
4-amino-4-hydroxy-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H9NO2/c1-5-4-6(9)2-3-7(5,8)10/h2-4,10H,8H2,1H3 |
Clé InChI |
KLXPNGKSURNEDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=CC1(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)


